molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6

2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide

Cat. No.: B1383978
CAS No.: 1786429-62-6
M. Wt: 323.25 g/mol
InChI Key: ZMBUYHATBSPOOM-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group attached to an isothiouronium moiety, with bromide as the counterion

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide typically involves the reaction of a biphenyl derivative with an isothiouronium salt. One common method includes the use of 3-bromomethylbiphenyl, which reacts with thiourea to form the isothiouronium intermediate. This intermediate is then treated with hydrobromic acid to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the isothiouronium group to thiol or thioether derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The isothiouronium group can form strong hydrogen bonds with anionic species, making it effective in molecular recognition and catalysis. Additionally, the biphenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to certain targets .

Comparison with Similar Compounds

Similar compounds to 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide include other isothiouronium salts, such as:

  • 2-(2-Aminoethyl)isothiouronium bromide hydrobromide
  • 1-(3H-Benzothiazol-2-ylidene)-2-benzyl-isothiouronium
  • 2-(4-Hydroxy-1,1-dioxo-tetrahydro-thiophen-3-yl)-isothiouronium hydrochloride

Compared to these compounds, 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature makes it particularly useful in applications requiring strong molecular recognition and binding .

Properties

IUPAC Name

(3-phenylphenyl)methyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBUYHATBSPOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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